molecular formula C44H84NO8P B1263853 1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine

1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine

Cat. No. B1263853
M. Wt: 786.1 g/mol
InChI Key: DTPHOVXVLBUQRC-BIFUJNFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:2 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (2E,4E)-octadecadienoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid.

Scientific Research Applications

UV and DSC Analyses in Lipid Mixtures

Research by Hasegawa et al. (1991) explored the aqueous suspensions of phosphatidylcholine mixtures, including 1,2-Bis[(2E,4E)-2,4-octadecadienoyl]-sn-glycero-3-phosphocholine. Their study utilized UV and DSC measurements to understand phase transitions in lipid mixtures, shedding light on the chromophoric behavior and thermal properties of these compounds (Hasegawa et al., 1991).

Synthesis and Stereoselective Polymerization

Baba et al. (1990) demonstrated a regioselective and stereoselective synthesis of diacylglycerophosphocholine hydroperoxide, which involved 1-Octadecanoyl-2-[(2E,4E)-Octadecadienoyl]-sn-glycero-3-phosphocholine. This study provides insights into efficient synthetic pathways and the potential for generating specific lipid compounds (Baba et al., 1990).

Polymerization for Liposome Formation

Tsuchida et al. (1992) investigated the polymerization of unsaturated phospholipids to form large unilamellar liposomes at low temperatures. Their study included the use of 1-Octadecanoyl-2-[(2E,4E)-Octadecadienoyl]-sn-glycero-3-phosphocholine, providing valuable data on the efficiency of various redox initiators and the impact of temperature on liposome polymerization (Tsuchida et al., 1992).

Critical Micellar Concentration Studies

Kramp et al. (1984) focused on the critical micellar concentration of 1-Octadecanoyl-2-[(2E,4E)-Octadecadienoyl]-sn-glycero-3-phosphocholine and its analogs. Their work utilized various analytical techniques, providing insights into the physical properties of these compounds at molecular concentrations used in biological studies (Kramp et al., 1984).

properties

Product Name

1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine

Molecular Formula

C44H84NO8P

Molecular Weight

786.1 g/mol

IUPAC Name

[(2R)-2-[(2E,4E)-octadeca-2,4-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h31,33,35,37,42H,6-30,32,34,36,38-41H2,1-5H3/b33-31+,37-35+/t42-/m1/s1

InChI Key

DTPHOVXVLBUQRC-BIFUJNFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C=C/CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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